molecular formula C10H11IO B1403801 3-Iodomethyl-3-phenyl-oxetane CAS No. 1416323-21-1

3-Iodomethyl-3-phenyl-oxetane

Cat. No.: B1403801
CAS No.: 1416323-21-1
M. Wt: 274.1 g/mol
InChI Key: LEGUZMOJTKNAOQ-UHFFFAOYSA-N
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Description

3-Iodomethyl-3-phenyl-oxetane is a chemical compound with the molecular formula C10H11IO. It belongs to the class of oxetanes, which are four-membered cyclic ethers containing one oxygen atom. The presence of an iodomethyl group and a phenyl group attached to the oxetane ring makes this compound particularly interesting for various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodomethyl-3-phenyl-oxetane typically involves the cyclization of appropriate precursors. One common method is the electrophilic halocyclization of alcohols. This process involves the reaction of a suitable alcohol with an iodine source under acidic conditions to form the oxetane ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of oxetane synthesis can be applied. Industrial production would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Iodomethyl-3-phenyl-oxetane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Iodomethyl-3-phenyl-oxetane involves its ability to undergo various chemical transformations. The oxetane ring’s strain makes it reactive, allowing it to participate in ring-opening reactions. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodomethyl-3-phenyl-oxetane is unique due to the presence of the iodomethyl group, which enhances its reactivity in substitution reactions compared to its chloro- and methyl-substituted counterparts. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

3-(iodomethyl)-3-phenyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGUZMOJTKNAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CI)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001298834
Record name Oxetane, 3-(iodomethyl)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001298834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416323-21-1
Record name Oxetane, 3-(iodomethyl)-3-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416323-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxetane, 3-(iodomethyl)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001298834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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